A Technical Guide to Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid: Properties and Applications
A Technical Guide to Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and synthetic utility of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid. This compound is a valuable chiral building block, particularly in the fields of peptide synthesis and drug discovery. Its unique structural features, including the bulky diphenyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it a critical component for creating complex molecular architectures with specific stereochemistry.[1][2]
Core Chemical Properties
The fundamental chemical and physical properties of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | [3] |
| Molecular Formula | C21H25NO4 | [3] |
| Molecular Weight | 355.4 g/mol | [3] |
| Synonyms | (S)-Boc-gamma,gamma-diphenyl-beta-Homoala-OH, Boc-4-phenyl-L-b-homophenylalanine | [3] |
Note: A specific CAS Number for the (S)-enantiomer is not consistently cited in major chemical databases. Researchers should verify the identity of the compound through analytical methods.
Role in Synthetic Chemistry
Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is primarily utilized as a specialized amino acid derivative in organic synthesis. The Boc protecting group is crucial for preventing unwanted side reactions at the amine terminus during peptide coupling, allowing for controlled and sequential chain elongation.[1][4] The diphenyl moiety provides a rigid, hydrophobic scaffold that can be leveraged to design peptides and small molecules with enhanced stability, improved bioavailability, or novel biological activities.[1]
The logic for employing a Boc-protected amino acid in synthesis is based on a protection-deprotection strategy, which is fundamental to modern peptide chemistry.
Caption: Logic of Boc-protection in synthetic chemistry.
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized methodology for incorporating this amino acid into a peptide chain.
Objective: To incorporate Boc-(S)-3-Amino-4,4-diphenyl-butyric acid into a growing peptide chain on a solid support resin.
Materials:
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Merrifield or PAM resin pre-loaded with the C-terminal amino acid[4]
-
Boc-(S)-3-Amino-4,4-diphenyl-butyric acid
-
Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
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Coupling reagents (e.g., HBTU, DIC/HOBt)
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Isopropyl alcohol (IPA)
Methodology:
-
Resin Swelling: The peptide-resin is swollen in DCM within a reaction vessel.
-
Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[4] This exposes a free amine group for the next coupling step.
-
Washing: The resin is thoroughly washed with DCM and IPA to remove residual TFA and by-products.
-
Neutralization: The protonated amine is neutralized by washing with a solution of DIPEA in DCM to prepare it for coupling.
-
Coupling: Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is pre-activated with a coupling reagent (e.g., HBTU) in the presence of DIPEA and then added to the reaction vessel containing the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete amide bond formation.
-
Washing: The resin is washed again with DCM and IPA to remove excess reagents and uncoupled amino acid.
-
Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, the full peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
The workflow for a single coupling cycle in SPPS is illustrated below.
Caption: A single coupling cycle in Boc-SPPS.
